9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
CAS No.: 355832-04-1
Cat. No.: VC2264812
Molecular Formula: C21H19N
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355832-04-1 |
|---|---|
| Molecular Formula | C21H19N |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | 9,9-dimethyl-N-phenylfluoren-2-amine |
| Standard InChI | InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3 |
| Standard InChI Key | RFTRFDMRINNTSI-UHFFFAOYSA-N |
| SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4)C |
| Canonical SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4)C |
Introduction
Chemical Identity and Physical Properties
Chemical Structure and Nomenclature
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine belongs to the class of aryl amines and features a fluorene backbone with 9,9-dimethyl substitution and an N-phenyl amine group at the 2-position. The compound is officially identified by several parameters that provide precise identification in chemical databases and literature. The compound's structure includes a rigid, planar fluorenyl system that contributes to its unique electronic and optical properties, making it valuable for various technological applications.
The compound is registered with CAS number 355832-04-1 and is known by several synonyms including 2-(Phenylamino)-9,9-dimethylfluorene, N-(9,9-Dimethylfluoren-2-yl)aniline, and 2-Anilino-9,9-dimethylfluorene . These alternative names reflect different naming conventions but refer to the same molecular structure. The IUPAC nomenclature provides the standardized name that clearly identifies the specific arrangement of atoms and functional groups within the molecule.
Physical Properties
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine exhibits specific physical characteristics that influence its application potential and handling requirements. The compound exists as a white to off-white solid at room temperature, with well-defined melting and boiling points that indicate its thermal stability range. These properties are crucial for determining appropriate processing conditions when incorporating the compound into various materials and devices.
The key physical properties of this compound are summarized in the following table:
The solubility profile indicates moderate solubility in common organic solvents, which facilitates its processing and incorporation into various formulations and materials. The 9,9-dimethyl substitution likely enhances solubility in organic solvents compared to unsubstituted fluorene derivatives, while the planar structure of the fluorene backbone contributes to the compound's thermal stability.
Applications in Materials Science
Organic Electronics
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine has significant potential applications in organic electronics, particularly in Organic Light Emitting Diodes (OLEDs). The compound's structure, featuring a rigid fluorene backbone combined with an electron-donating amine group, makes it suitable as a hole transport material in electronic devices. These structural features facilitate charge mobility through the material, which is crucial for efficient device operation.
Fluorene derivatives are known for their favorable electronic properties in OLED applications. The planar fluorene backbone provides a rigid structure that can facilitate π-π stacking, enhancing charge transport through molecular layers. The specific electronic structure of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine likely contributes to its hole transport capabilities, potentially allowing for lower driving voltages and improved efficiency in OLED devices.
The dimethyl groups at the 9-position of the fluorene backbone can enhance the thermal stability of the compound, which is an important consideration for electronic devices that may generate heat during operation. Additionally, these substituents can influence the energy levels of the molecule, affecting its compatibility with other components in multilayer electronic devices.
Nonlinear Optical Properties
Another promising application area for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is in nonlinear optics. The compound's extended π-conjugation system, combined with the electron-donating amine group, makes it potentially valuable for applications requiring nonlinear optical responses. These structural features can create a push-pull electronic system that enhances nonlinear optical effects.
Fluorene derivatives have been investigated for their nonlinear optical properties, particularly their first hyperpolarizability (β) values, which are relevant for applications such as frequency conversion and electro-optic modulation. The specific molecular structure of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, with its amine functionality and rigid backbone, could provide favorable characteristics for such applications.
The potential nonlinear optical applications include optical switching devices, frequency conversion technologies, and electro-optic modulators. These applications rely on the compound's ability to modulate light properties in response to external electric fields or high-intensity light, making them valuable components in advanced photonic systems and technologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume